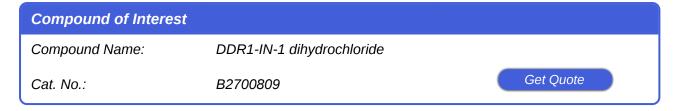


Application Notes and Protocols: Utilizing DDR1-IN-1 in Combination with Chemotherapy Agents

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen, a major component of the tumor microenvironment. Upregulation of DDR1 has been observed in various cancers and is often associated with tumor progression, metastasis, and resistance to chemotherapy.[1][2] DDR1-IN-1 is a potent and selective inhibitor of DDR1, with an IC50 of 105 nM.[3] By targeting DDR1, DDR1-IN-1 can disrupt the signaling pathways that contribute to chemoresistance, making it a promising agent for combination therapy. These application notes provide a comprehensive overview and detailed protocols for utilizing DDR1-IN-1 in combination with standard chemotherapy agents to enhance their anti-cancer efficacy.

Rationale for Combination Therapy

The tumor microenvironment, rich in extracellular matrix proteins like collagen, can protect cancer cells from the cytotoxic effects of chemotherapy.[1] DDR1, upon binding to collagen, activates downstream signaling pathways that promote cell survival, proliferation, and invasion, thereby contributing to chemoresistance.[4][5] Inhibition of DDR1 with DDR1-IN-1 can disrupt these pro-survival signals and re-sensitize cancer cells to chemotherapy.[2][6] Preclinical studies have demonstrated that combining DDR1 inhibitors with chemotherapy agents leads to

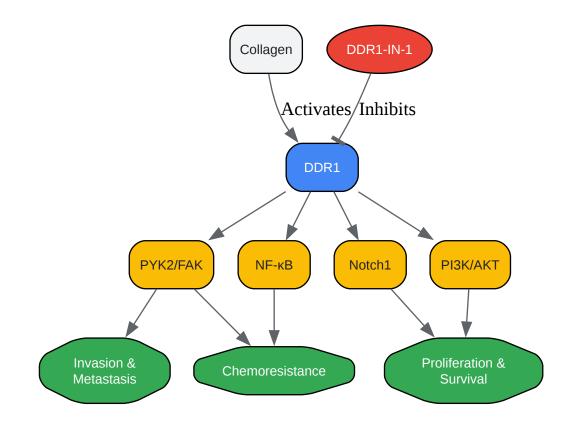


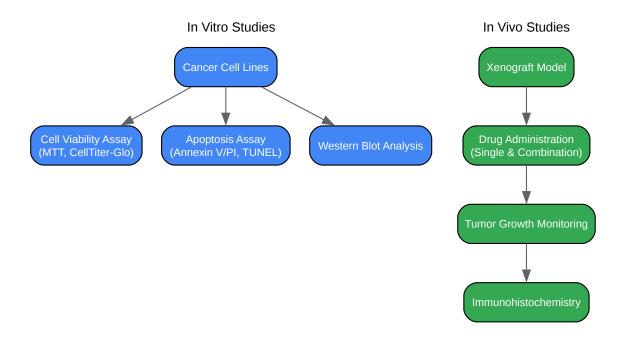
synergistic anti-tumor effects in various cancer types, including pancreatic, lung, ovarian, and breast cancer.[1][3][7]

Key Signaling Pathways

DDR1 activation triggers several downstream signaling pathways implicated in cancer progression and chemoresistance. Understanding these pathways is crucial for designing and interpreting combination studies.







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